molecular formula C10H7N B6234129 4-ethynyl-3-methylbenzonitrile CAS No. 1935611-30-5

4-ethynyl-3-methylbenzonitrile

Cat. No.: B6234129
CAS No.: 1935611-30-5
M. Wt: 141.2
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Description

4-Ethynyl-3-methylbenzonitrile is a benzonitrile derivative featuring an ethynyl (-C≡CH) group at the 4-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability . The ethynyl group introduces sp-hybridized carbon atoms, enhancing electronic conjugation and enabling participation in click chemistry, while the methyl group contributes steric effects that influence molecular interactions .

Properties

CAS No.

1935611-30-5

Molecular Formula

C10H7N

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction typically involves the coupling of 4-iodo-3-methylbenzonitrile with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethynyl-3-methylbenzaldehyde.

    Reduction: Formation of 4-ethynyl-3-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethynyl-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the ethynyl and nitrile groups. These functional groups can participate in various reactions, such as nucleophilic addition or cycloaddition, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Benzonitrile Derivatives

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-Ethynyl-3-methylbenzonitrile 4-ethynyl, 3-methyl, 1-cyano C₁₀H₇N 141.18 Pharmaceuticals, Agrochemicals
3-(4-Aminophenyl)benzonitrile 3-(4-aminophenyl), 1-cyano C₁₃H₁₀N₂ 194.23 Intermediate in drug synthesis
4-(Ethylaminomethyl)benzonitrile 4-(ethylaminomethyl), 1-cyano C₉H₁₀N₂ 146.19 Amine coupling reactions
4-[2-[4-(Dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile 4-ethenyl-dimethylaminophenyl, 3-nitro, 1-cyano C₁₇H₁₅N₃O₂ 293.33 Dyes, optoelectronics

Electronic and Reactivity Profiles

Table 2: Substituent Effects and Reactivity
Compound Substituent Effects Reactivity Profile
This compound Ethynyl : Strong electron-withdrawing (sp hybridization); Methyl : Moderate electron-donating (hyperconjugation). Activated for electrophilic substitution at the 2- and 5-positions due to ethynyl’s electron withdrawal. Methyl enhances steric hindrance, limiting bulky reagent access .
3-(4-Aminophenyl)benzonitrile Aminophenyl : Electron-donating (-NH₂). Enhanced nucleophilicity at the amino group; suitable for diazotization or Schiff base formation .
4-(Ethylaminomethyl)benzonitrile Ethylaminomethyl : Electron-donating (alkyl chain). Facilitates alkylation or acylation at the amine site; potential for prodrug development .
4-Ethenyl-nitrobenzonitrile Nitro : Strong electron-withdrawing; Ethenyl : Conjugation-dependent. Deactivates the ring for electrophilic attacks but stabilizes charge-transfer complexes in materials science .

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